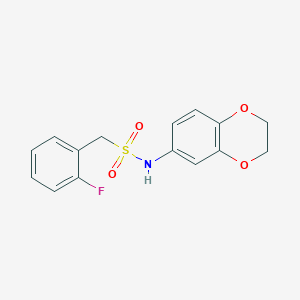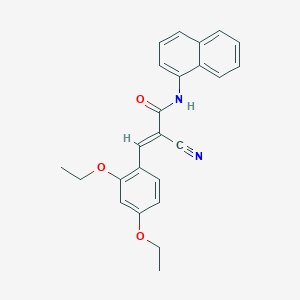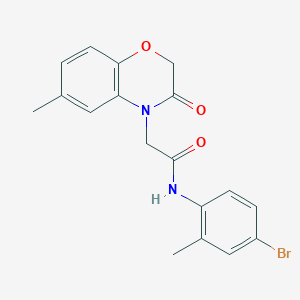
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorophenyl)methanesulfonamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorophenyl)methanesulfonamide, commonly known as DB844, is a sulfonamide compound that has been studied for its potential use as an antiparasitic agent. DB844 belongs to the class of 4,4-disubstituted 1,3,4-oxadiazoles, which have been shown to have potent antiparasitic activity against a variety of protozoan parasites.
Mechanism of Action
The exact mechanism of action of DB844 is not fully understood, but it is believed to act by inhibiting the activity of the parasite's mitochondrial respiratory chain. This leads to a decrease in ATP production, which ultimately results in parasite death.
Biochemical and Physiological Effects:
DB844 has been shown to have minimal toxicity to mammalian cells, indicating that it may have a favorable safety profile for use as an antiparasitic agent. However, further studies are needed to fully evaluate its safety and potential side effects.
Advantages and Limitations for Lab Experiments
One advantage of DB844 is its potent antiparasitic activity, which makes it a promising candidate for the development of new antiparasitic drugs. However, one limitation is its relatively low solubility in aqueous solutions, which may make it difficult to use in some experimental settings.
Future Directions
There are several potential future directions for research on DB844. One area of interest is the development of new formulations or delivery methods that could improve its solubility and bioavailability. Another area of interest is the evaluation of its activity against other protozoan parasites, as well as its potential for use in combination with other antiparasitic agents. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
DB844 has been extensively studied for its potential use as an antiparasitic agent. In particular, it has been shown to have potent activity against the protozoan parasites Trypanosoma cruzi and Leishmania donovani, which are responsible for Chagas disease and visceral leishmaniasis, respectively. DB844 has also been shown to have activity against other protozoan parasites, including Toxoplasma gondii and Plasmodium falciparum.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c16-13-4-2-1-3-11(13)10-22(18,19)17-12-5-6-14-15(9-12)21-8-7-20-14/h1-6,9,17H,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKISLALZPYPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4712372.png)


![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-furylmethyl)benzamide](/img/structure/B4712387.png)
![butyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B4712393.png)
![4-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-6-phenylpyrimidine](/img/structure/B4712398.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4712403.png)
![1,8,8-trimethyl-3-(5-methyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4712411.png)
![3-(4-hydroxyphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4712416.png)

![methyl 5-[(2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B4712439.png)

![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2-methylquinoline](/img/structure/B4712462.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712471.png)